Bis(2-ethylhexyl) maleate
Overview
Description
Bis(2-ethylhexyl) maleate is a chemical compound with the structural formula (H₃C(−CH₂)₃−CH(−CH₂−CH₃)−CH₂−O−C(=O)−CH=)₂, where the two carboxylate groups are mutually cis . It is the double ester of maleic acid with the alcohol 2-ethylhexanol . This compound is commonly used in various industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Bis(2-ethylhexyl) maleate is an aliphatic ester . It is prepared by catalytic esterification of maleic acid and 2-ethylhexyl alcohol
Mode of Action
As an ester, it may undergo hydrolysis in biological systems, releasing maleic acid and 2-ethylhexanol .
Biochemical Pathways
As a key intermediate raw material in the production of dioctyl sulfosuccinate (doss, docusate) salts , it may indirectly influence the biochemical pathways associated with these compounds.
Pharmacokinetics
As an ester, it is likely to be metabolized in the body through ester hydrolysis, a common metabolic pathway for esters .
Result of Action
It is used as a green plasticizer in a variety of applications such as adhesives and coatings , indicating its potential to modify the physical properties of these materials.
Biochemical Analysis
Biochemical Properties
It is known that it is an aliphatic ester prepared by catalytic esterification of maleic acid and 2-ethylhexyl alcohol . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that it is used as a green plasticizer in a variety of applications such as adhesives and coatings . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is known that it is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.
Temporal Effects in Laboratory Settings
It is known that it is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts . The specific information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is yet to be determined.
Dosage Effects in Animal Models
It is known that it is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be identified.
Metabolic Pathways
It is known that it is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts . The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.
Transport and Distribution
It is known that it is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are yet to be identified.
Subcellular Localization
It is known that it is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are yet to be identified.
Preparation Methods
Bis(2-ethylhexyl) maleate is synthesized by treating 2-ethylhexanol with maleic anhydride in the presence of an esterification catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process . Industrial production methods often employ continuous processes to ensure high yield and purity of the product .
Chemical Reactions Analysis
Bis(2-ethylhexyl) maleate undergoes several types of chemical reactions:
Esterification: The compound is formed through the esterification of maleic acid and 2-ethylhexanol.
Hydrolysis: It can be hydrolyzed back to maleic acid and 2-ethylhexanol under acidic or basic conditions.
Polymerization: It is used as a monomer in polymerization reactions to produce various copolymers.
Common reagents and conditions used in these reactions include acids or bases for hydrolysis and initiators for polymerization. Major products formed from these reactions include maleic acid, 2-ethylhexanol, and various copolymers .
Scientific Research Applications
Bis(2-ethylhexyl) maleate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Bis(2-ethylhexyl) maleate can be compared with other similar compounds such as:
Dibutyl maleate: Another ester of maleic acid, but with butanol instead of 2-ethylhexanol.
Diethyl maleate: An ester of maleic acid with ethanol.
Dimethyl maleate: An ester of maleic acid with methanol.
The uniqueness of this compound lies in its longer alkyl chains, which provide better plasticizing properties and lower volatility compared to its shorter-chain counterparts .
Properties
IUPAC Name |
bis(2-ethylhexyl) (Z)-but-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPXFXOUUANXRR-YPKPFQOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C\C(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027094 | |
Record name | Bis(2-ethylhexyl) maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Hawley] Colorless liquid; [MSDSonline] | |
Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Di-2-ethylhexyl maleate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5902 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
164 °C @ 10 MM HG | |
Record name | DI-2-ETHYLHEXYL MALEATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
185 °C CC | |
Record name | DI-2-ETHYLHEXYL MALEATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER | |
Record name | DI-2-ETHYLHEXYL MALEATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9436 | |
Record name | DI-2-ETHYLHEXYL MALEATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
11.7 (AIR= 1) | |
Record name | DI-2-ETHYLHEXYL MALEATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
142-16-5 | |
Record name | Bis(2-ethylhexyl) maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Di-2-ethylhexyl maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-ethylhexyl) maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027094 | |
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Record name | Bis(2-ethylhexyl) maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.022 | |
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Record name | DIETHYLHEXYL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2F7JHI12L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DI-2-ETHYLHEXYL MALEATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-60 °C | |
Record name | DI-2-ETHYLHEXYL MALEATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the primary applications of Bis(2-ethylhexyl) maleate?
A1: this compound (BEHM) finds use in various applications, primarily due to its plasticizing properties. Some notable uses include:
- Improving water resistance in polyvinyl acetate (PVAc) films: [] BEHM enhances the water resistance of PVAc, making it suitable for applications where exposure to moisture is a concern.
- Enhancing pressure sensitivity, adhesion, and washability in polybutyl acrylate: [] BEHM improves these properties in polybutyl acrylate, broadening its applications in adhesives and coatings.
- Acting as a plasticizer in polyvinyl chloride (PVC) gloves: [] BEHM is used as a plasticizer to improve the flexibility and durability of PVC gloves, though its presence can lead to allergic contact dermatitis in some individuals.
- Serving as an intermediate in the synthesis of Penetrant T: [] BEHM serves as a key precursor in the production of Penetrant T, highlighting its role in chemical synthesis.
Q2: How does the reaction temperature affect the synthesis of this compound?
A3: Temperature plays a crucial role in the Diels-Alder reaction of cyclopentadiene with this compound. Studies have shown that while the reaction proceeds at temperatures between 25 and 100 °C, the kinetic behavior deviates from the Arrhenius equation at higher temperatures (60 °C and above). [] This suggests a change in the reaction mechanism or rate-limiting step at elevated temperatures. Additionally, the ratio of endo/exo isomers produced in the reaction shows a slight dependence on temperature. []
Q3: What are the environmental concerns associated with this compound?
A4: While BEHM finds extensive use in various industries, it is crucial to consider its potential environmental impact. A study identified BEHM as a significant component of aerosol organic compounds emitted from leather processing plants. [] This finding raises concerns about its presence in the atmosphere and potential contribution to air pollution.
Q4: Are there any efforts to develop more environmentally friendly alternatives to this compound?
A4: While the provided research doesn't directly explore alternatives to BEHM, the identification of its presence in industrial emissions emphasizes the need for exploring less environmentally impactful substitutes. Further research focusing on developing biodegradable or less toxic plasticizers with comparable properties would be beneficial.
Q5: How is this compound typically incorporated into formulations?
A5: this compound can be incorporated into various formulations, with specific examples including:
- Emulsifiable concentrates: Research describes an emulsifiable concentrate of indoxacarb containing BEHM as a component of the primary emulsifier mixture. [] This formulation highlights BEHM's role in stabilizing emulsions for agricultural applications.
- Sizing agents for paper: A patent describes using BEHM in an Arabic gum sizing agent for papermaking. [] This application leverages BEHM's properties to improve the folding strength and stability of the paper.
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